molecular formula C15H22N2O B1392766 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol CAS No. 1256627-98-1

7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

Cat. No. B1392766
M. Wt: 246.35 g/mol
InChI Key: YEEZPNUQNJARBV-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in a molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also involve studying the compound’s stability under various conditions.


Scientific Research Applications

Photolysis and Radical Formation

Nature of the radicals formed in the photolysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol : The study revealed that photolysis of compounds like 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol leads to the formation of aminyl radicals, primarily undergoing dimerization. Additionally, the presence of O2 can result in nitroxyl radicals during photolysis, albeit as a side reaction with low quantum yield (Malkin et al., 1981).

Chemical Synthesis and Catalysis

Gold-catalyzed intramolecular allylic amination for the synthesis of 1,2-dihydroquinolines : A method utilizing AuCl(3)/AgSbF(6) catalysis for intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols was presented. This methodology affords 1,2-dihydroquinolines, indicating potential routes for synthesizing structures akin to 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (Kothandaraman et al., 2009).

Antioxidant Properties and Oxidation Mechanism

Study of the mechanism of the antioxidant action of ethoxyquin : This paper delved into the antioxidant action of ethoxyquin, a chemical relative to 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol. The results pointed out the formation of various oxidation products and emphasized the molecule's antioxidant properties, potentially indicative of similar properties in structurally related compounds (Taimr, 1994).

Growth Stimulation in Plants

SYNTHESIZED ORGANIC COMPOUNDS AS GROWTH STIMULATORS FOR WOODY PLANTS : The impact of synthesized organic compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives on the growth of ornamental woody plants was assessed. The study found significant growth stimulation, indicating potential agricultural applications for compounds within this chemical family (Vostrikova et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. This information is crucial for handling and storing the compound safely.


Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or the development of new synthesis methods.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. If you have a specific compound that has been extensively studied, I could provide more detailed information.


properties

IUPAC Name

2,2,4-trimethyl-7-(propan-2-ylamino)-1H-quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-9(2)16-13-7-12-11(6-14(13)18)10(3)8-15(4,5)17-12/h6-9,16-18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEZPNUQNJARBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=CC(=C(C=C12)O)NC(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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